(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride
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Overview
Description
(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the use of cyclopentenes and palladium-catalyzed 1,2-aminoacyloxylation reactions . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising method . This approach allows for the efficient and scalable production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on bacterial cells and its genotoxic properties.
Medicine: Explored for its potential therapeutic applications, including its effects on molecular targets and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to cause oxidative stress in bacterial cells, leading to DNA damage and the activation of stress-inducible promoters .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: A related compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group
Properties
Molecular Formula |
C6H12Cl2N2O2 |
---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H/t4-,6?;;/m0../s1 |
InChI Key |
IVCFPOOFOSVPDO-BSIKQIJFSA-N |
Isomeric SMILES |
C1[C@H]2CNC1(CN2)C(=O)O.Cl.Cl |
Canonical SMILES |
C1C2CNC1(CN2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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